molecular formula C17H16N2O B5780354 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 50498-61-8

2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B5780354
CAS No.: 50498-61-8
M. Wt: 264.32 g/mol
InChI Key: NIBWCLOUGWNPPP-UHFFFAOYSA-N
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Description

2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzamide with p-tolualdehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the quinazolinone ring.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied. Further research is needed to elucidate the detailed pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylquinazolin-4(3H)-one: Lacks the p-tolyl group, which may affect its biological activity and properties.

    3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the ethyl group, which may influence its reactivity and interactions.

    2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.

Uniqueness

2-Ethyl-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the ethyl and p-tolyl groups, which may confer specific properties and activities not observed in other quinazolinone derivatives

Properties

IUPAC Name

2-ethyl-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-16-18-15-7-5-4-6-14(15)17(20)19(16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBWCLOUGWNPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354992
Record name 4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50498-61-8
Record name 4(3H)-Quinazolinone, 2-ethyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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